Product packaging for Cyclobutene, dimethylbis(methylene)-(Cat. No.:CAS No. 25467-12-3)

Cyclobutene, dimethylbis(methylene)-

Cat. No.: B14696917
CAS No.: 25467-12-3
M. Wt: 106.16 g/mol
InChI Key: SGBBSINDWMTKGW-UHFFFAOYSA-N
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Description

Cyclobutene, dimethylbis(methylene)- is a cyclic organic compound with the molecular formula C8H10 and a molecular weight of 80.13 g/mol . This compound, also known as 1,2-bis(methylene)cyclobutane, serves as a valuable intermediate in fundamental organic synthesis and materials science research . Its structure, featuring a strained cyclobutene ring, makes it a substrate of interest for studying thermal electrocyclic reactions, which proceed with conrotatory stereochemistry as governed by the Woodward-Hoffmann rules . Researchers utilize this and related cyclobutene derivatives as compact, stable dienophiles in Inverse Electron Demand Diels-Alder (IEDDA) reactions, positioning them as useful click chemistry reagents for bioconjugation and materials surface functionalization . The compound has a recorded standard enthalpy of formation of 204.0 kJ/mol (48.8 kcal/mol) in the gas phase and a boiling point of approximately 346 K (73°C) . This product is intended for research applications and is not for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B14696917 Cyclobutene, dimethylbis(methylene)- CAS No. 25467-12-3

Properties

CAS No.

25467-12-3

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1,2-dimethyl-3,4-dimethylidenecyclobutene

InChI

InChI=1S/C8H10/c1-5-6(2)8(4)7(5)3/h1-2H2,3-4H3

InChI Key

SGBBSINDWMTKGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C)C1=C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclobutene, dimethylbis(methylene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cyclobutene, dimethylbis(methylene)- include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Halogenating agents: Such as bromine or chlorine

Major Products Formed

The major products formed from these reactions include cyclobutene oxides, reduced cyclobutene derivatives, and halogenated cyclobutene compounds .

Mechanism of Action

The mechanism of action of cyclobutene, dimethylbis(methylene)- involves the release of strain energy from its highly strained ring system. This strain-release mechanism allows the compound to undergo various chemical transformations, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved in these reactions depend on the specific functional groups and substituents present on the cyclobutene ring .

Comparison with Similar Compounds

Structural and Stability Comparisons

Table 1: Structural and Stability Properties
Compound Ring Size Substituents Key Stability Features References
3,4-Bis(methylene)cyclobutene 4 None (unstable) or aromatic/EWG substituents High ring strain; stabilized by substituents
1,2-Dimethylenecyclobutane 4 Methylene groups at 1,2 Comparable strain; used in cycloadditions
1-Vinylcyclobutene 4 Vinyl group Reacts via [2+4] cycloaddition pathways
Cyclohexane, 1,2-bis(methylene)- 6 Methylene groups Lower strain; higher thermal stability

Key Insights :

  • Ring Strain : The four-membered ring in 3,4-bis(methylene)cyclobutene imposes significant strain (~90° angles), whereas six-membered analogs (e.g., 1,2-bis(methylene)cyclohexane) exhibit reduced strain and higher stability .
  • Stabilization Strategies : Aromatic substituents (e.g., benzylidene) or electron-withdrawing groups enhance the stability of 3,4-bis(methylene)cyclobutene derivatives, enabling practical applications .

Key Insights :

  • Macrocycle Formation : 3,4-Bis(methylene)cyclobutene reacts with dienes (e.g., 1,3-diphenylisobenzofuran) to yield symmetric polycyclic structures (e.g., 71% yield for product 25a) .
  • Regioselectivity : Substituted cyclobutenes (e.g., phenyl at C3) exhibit complete regioselectivity in gold-catalyzed ring expansions, favoring methylene group migration .

Electronic and Physical Properties

Table 3: Electronic and Physical Properties
Compound Band Gap (eV) Boiling Point (°C) Notable Properties References
3,4-Bis(methylene)cyclobutene Decreasing with macrocycle size Not reported Size-dependent optoelectronic properties
Cyclohexane, 1,2-bis(methylene)- Not reported 60.55–124.05 (calc.) Higher boiling point due to lower strain

Key Insights :

  • Optoelectronic Tuning : Macrocycles derived from 3,4-bis(methylene)cyclobutene exhibit tunable band gaps (e.g., smaller macrocycles have larger gaps) .
  • Thermal Behavior : Six-membered analogs (e.g., 1,2-bis(methylene)cyclohexane) display higher boiling points, reflecting reduced volatility compared to strained four-membered systems .

Q & A

Q. What are the common synthetic routes for preparing dimethylbis(methylene)cyclobutene derivatives?

Dimethylbis(methylene)cyclobutene derivatives are typically synthesized via [2+2] cycloaddition reactions between alkynes and allenes, which form strained cyclobutene rings. For example, thermal or photochemical activation of substituted allenes (e.g., 1,5-hexadiyne) with alkynes can yield methylenecyclobutene products . Gold(I)-catalyzed intramolecular cycloisomerization of enynes is another method, offering regioselectivity and mild reaction conditions . Characterization of products requires NMR (¹H/¹³C) and X-ray crystallography to confirm ring strain and stereochemistry .

Q. How are the structural and electronic properties of dimethylbis(methylene)cyclobutene characterized?

Key techniques include:

  • NMR spectroscopy : To analyze ring strain effects on chemical shifts, particularly deshielded protons in the cyclobutene ring .
  • X-ray crystallography : To resolve bond angles (e.g., ~90° vicinal connections in 3,4-bis(methylene)cyclobutene) and confirm macrocyclic conformations .
  • UV-Vis and cyclic voltammetry : To study π-conjugation in macrocycles and redox behavior .

Q. What safety protocols are essential when handling dimethylbis(methylene)cyclobutene?

The compound is highly reactive and flammable. Handling requires:

  • Inert atmosphere : Use argon/glove boxes to prevent oxidation .
  • Protective equipment : Gloves, safety glasses, and flame-resistant lab coats .
  • Ventilation : Avoid inhalation of vapors; conduct reactions in fume hoods .

Q. What are the primary applications of dimethylbis(methylene)cyclobutene in materials science?

Its strained structure enables applications in:

  • Macrocyclic π-systems : As rigid building blocks for conjugated frameworks with tunable electronic properties .
  • Polymer precursors : Ring-opening reactions yield polymers with unique mechanical/thermal properties .

Advanced Research Questions

Q. How do diradical intermediates influence the regioselectivity of [2+2] cycloadditions in methylenecyclobutene synthesis?

Studies suggest that [2+2] cycloadditions proceed via diradical intermediates (e.g., allylic biradicals), which dictate product distribution. For example, substituted allenes (R = Me) generate regioisomers (627, 628) due to steric effects stabilizing specific biradical conformers . Computational methods like DFT can model these intermediates and predict regioselectivity .

Q. What strategies address contradictions in reported synthetic yields for methylenecyclobutene macrocycles?

Discrepancies arise from variations in:

  • Reaction conditions : Temperature, catalyst loading, and solvent polarity (e.g., THF vs. DCM) .
  • Purification methods : Chromatography vs. crystallization . Rigorous replication studies and standardized reporting (e.g., detailed experimental sections per journal guidelines) mitigate these issues .

Q. How can computational methods enhance the design of methylenecyclobutene-based materials?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of macrocycles .
  • Molecular dynamics (MD) : Simulate conformational flexibility in solution-phase macrocycles . These tools guide experimentalists in selecting substituents for target applications (e.g., organic electronics).

Q. What experimental design frameworks optimize studies on methylenecyclobutene reactivity?

Apply:

  • Statistical experimental design : Central composite design (CCD) or response surface methodology (RSM) to optimize reaction parameters .
  • FINER criteria : Ensure research questions are Feasible, Novel, Ethical, and Relevant . Example: A CCD study could assess the impact of temperature, catalyst type, and stoichiometry on cycloaddition yields.

Q. How do reporting standards for synthetic chemistry improve reproducibility?

Journals like Beilstein Journal of Organic Chemistry mandate:

  • Detailed experimental sections : Include catalyst preparation, solvent purification, and characterization data for ≥95% pure compounds .
  • Supporting information : Provide raw spectral data, crystallography files, and computational input/outputs .

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